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molecular formula C12H14ClN3O2S B8670068 5-chloro-2-(piperazine-1-sulfonyl)-1H-indole CAS No. 249292-34-0

5-chloro-2-(piperazine-1-sulfonyl)-1H-indole

Cat. No. B8670068
M. Wt: 299.78 g/mol
InChI Key: MFNBATKKWHPSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06753331B1

Procedure details

The requisite 1-(5-chloroindol-2-ylsulphonyl)piperazine starting material was prepared as follows 1-(1-Benzenesulphonyl-5-chloroindol-2-ylsulphonyl)piperazine (4.15 g, 9.44 mmol) was treated with sodium hydroxide solution (32 ml of 2.5M), giving a yellow suspension. This was warmed to 80° C. with vigorous stirring and stirred for 45 mins, giving complete solution. The solution was cooled to ambient temperature and carefully treated with concentrated hydrochloric acid to pH 8; the resultant precipitate was filtered off, washed with water and dried to give 1-(5-chloroindol-2-ylsulphonyl)piperazine as a pale yellow solid, 1H NMR (d6DMSO) 2.75 ppm (m, 4H), 2.9 ppm (m, 4H), 7.0 ppm (s, 1H), 7.3 ppm (dd, 1H), 7.5 ppm (d, 1H), 7.8 ppm (d, 1H); MS (M+H)+ 300/302.
Name
1-(1-Benzenesulphonyl-5-chloroindol-2-ylsulphonyl)piperazine
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:18]3[C:13](=[CH:14][C:15]([Cl:19])=[CH:16][CH:17]=3)[CH:12]=[C:11]2[S:20]([N:23]2[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)(=[O:22])=[O:21])(=O)=O)C=CC=CC=1.[OH-].[Na+].Cl>>[Cl:19][C:15]1[CH:14]=[C:13]2[C:18](=[CH:17][CH:16]=1)[NH:10][C:11]([S:20]([N:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1)(=[O:22])=[O:21])=[CH:12]2 |f:1.2|

Inputs

Step One
Name
1-(1-Benzenesulphonyl-5-chloroindol-2-ylsulphonyl)piperazine
Quantity
4.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=CC(=CC=C12)Cl)S(=O)(=O)N1CCNCC1
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The requisite 1-(5-chloroindol-2-ylsulphonyl)piperazine starting material was prepared
CUSTOM
Type
CUSTOM
Details
giving a yellow suspension
STIRRING
Type
STIRRING
Details
stirred for 45 mins
Duration
45 min
CUSTOM
Type
CUSTOM
Details
giving complete solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1)S(=O)(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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